molecular formula C21H22N2O3 B11363517 2-[1-(2-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(2-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11363517
M. Wt: 350.4 g/mol
InChI Key: YGTPMJVYDWQHQJ-UHFFFAOYSA-N
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Description

2-[1-(2-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common route includes the reaction of 2-ethoxybenzoic acid with piperidine to form an intermediate, which is then cyclized with 2-aminophenol to yield the final product. The reaction conditions often require the use of catalysts and solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[1-(2-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[1-(2-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-ethoxyphenyl)methanone

InChI

InChI=1S/C21H22N2O3/c1-2-25-18-9-5-3-7-16(18)21(24)23-13-11-15(12-14-23)20-22-17-8-4-6-10-19(17)26-20/h3-10,15H,2,11-14H2,1H3

InChI Key

YGTPMJVYDWQHQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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